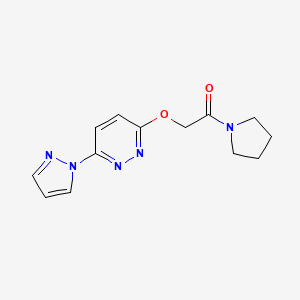
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has been synthesized for scientific research purposes. The compound has gained attention due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone' involves the reaction of 6-(1H-pyrazol-1-yl)pyridazin-3-amine with 2-bromo-1-(pyrrolidin-1-yl)ethanone in the presence of a base to form the intermediate product, which is then reacted with a suitable etherifying agent to obtain the final product.
Starting Materials
6-(1H-pyrazol-1-yl)pyridazin-3-amine, 2-bromo-1-(pyrrolidin-1-yl)ethanone, Base, Etherifying agent
Reaction
Step 1: 6-(1H-pyrazol-1-yl)pyridazin-3-amine is reacted with 2-bromo-1-(pyrrolidin-1-yl)ethanone in the presence of a base to form the intermediate product., Step 2: The intermediate product is then reacted with a suitable etherifying agent to obtain the final product., Step 3: The final product is purified and characterized using various spectroscopic techniques.
Mecanismo De Acción
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone can have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone in lab experiments include its high potency, selectivity, and specificity. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone. One direction is to develop analogs of the compound with improved pharmacokinetic properties and reduced toxicity. Another direction is to study the compound's effects on other diseases and conditions, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
Aplicaciones Científicas De Investigación
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, the compound can be used as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, the compound can be used to study enzyme inhibition and protein-protein interactions. In pharmacology, the compound can be used to study drug-receptor interactions and drug metabolism.
Propiedades
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(17-7-1-2-8-17)10-20-12-5-4-11(15-16-12)18-9-3-6-14-18/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDCHZVIMDOXOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)
![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)
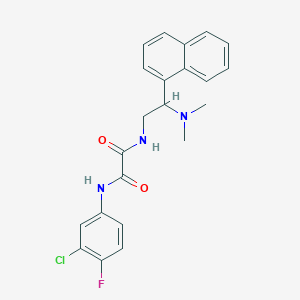
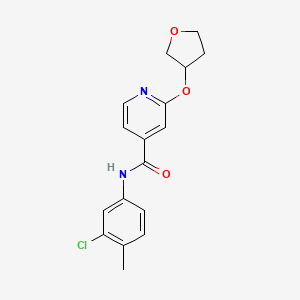
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)
![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)
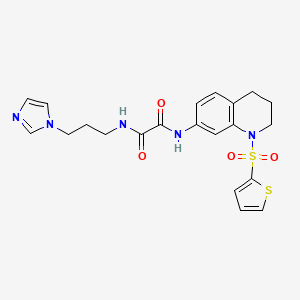
![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)
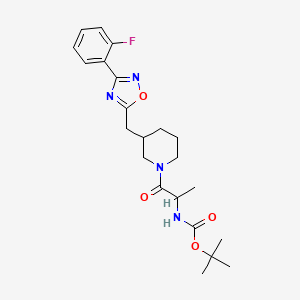
![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)
![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)
![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)
![6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine](/img/structure/B2379230.png)